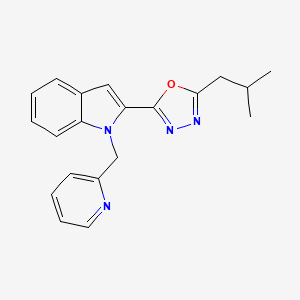

![molecular formula C18H26N2O3S B2745424 methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 670270-06-1](/img/structure/B2745424.png)

methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

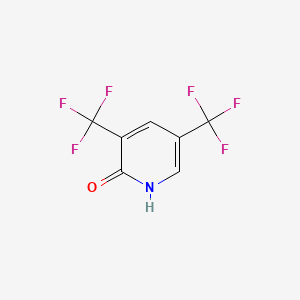

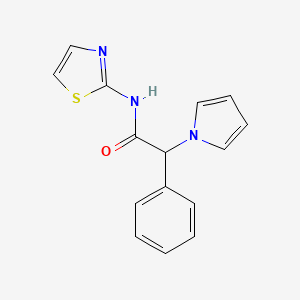

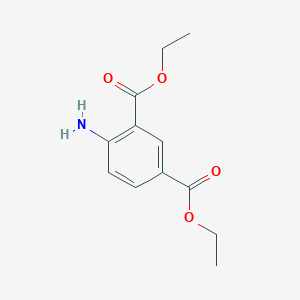

The compound is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of these rings suggests that the compound might have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and piperidine rings would contribute to the overall shape of the molecule . Additionally, the various functional groups attached to these rings would also influence the structure.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene and piperidine rings, as well as the various functional groups . For example, the carbonyl group (C=O) is often involved in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene and piperidine rings might influence its solubility, boiling point, melting point, and other physical properties .Scientific Research Applications

Cognitive Function Enhancement

The compound has been investigated as a potential 5-HT6 receptor (5-HT6R) antagonist. These receptors play a crucial role in cognitive function and are associated with learning and memory. By selectively blocking 5-HT6R, this compound may improve cognitive decline observed in neurological disorders such as Alzheimer’s disease, schizophrenia, and Parkinson’s disease . The lead compound from this series exhibits potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, good pharmacokinetic profile, excellent selectivity, and no Cytochrome P450 liabilities.

Industrial Chemistry and Material Science

Thiophene derivatives, including this compound, are utilized in industrial chemistry. They serve as corrosion inhibitors and contribute to material science. Specifically, the compound’s structure may be relevant for developing organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Thiophene-based molecules often exhibit pharmacological properties. While specific studies on this compound are limited, other thiophene derivatives have demonstrated anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . Further research could explore similar properties for “F1441-0030.”

Drug Development

The compound’s unique structure warrants investigation for potential drug development. Similar compounds have been studied as nonsteroidal anti-inflammatory drugs (e.g., suprofen) and voltage-gated sodium channel blockers (e.g., articaine) . Researchers may explore its therapeutic potential in various contexts.

Synthetic Methods

Understanding the synthesis of this compound is essential. While the exact synthetic route for “F1441-0030” is not provided, typical methods for thiophene derivatives include condensation reactions (e.g., Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis) . Investigating alternative synthetic pathways could enhance its accessibility.

Biological Effects

Given its structural features, researchers may explore the compound’s impact on biological systems. Computational studies could predict its interactions with biological targets, such as enzymes or receptors, shedding light on potential therapeutic applications .

Future Directions

properties

IUPAC Name |

methyl 2-[3-(4-methylpiperidin-1-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c1-12-6-9-20(10-7-12)11-8-15(21)19-17-16(18(22)23-2)13-4-3-5-14(13)24-17/h12H,3-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNOIGYTHDYERC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[3-(4-methylpiperidin-1-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2745343.png)

![5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2745344.png)

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2745348.png)

![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2745353.png)

![5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745357.png)

![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2745363.png)